molecular formula C16H18O6 B1198916 シミフギン CAS No. 37921-38-3

シミフギン

カタログ番号: B1198916
CAS番号: 37921-38-3
分子量: 306.31 g/mol
InChIキー: ATDBDSBKYKMRGZ-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Safety and Hazards

Cimifugin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Cimifugin has shown potential in treating conditions like atopic dermatitis and psoriasis . It has been found to inhibit RANKL-induced osteoclastogenesis by suppressing the NF-κB signaling pathway in vitro and prevent periprosthetic osteolysis in vivo . These findings suggest the potential of Cimifugin as a therapeutic in various conditions .

生化学分析

Biochemical Properties

Cimifugin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the release of nitric oxide (NO) in lipopolysaccharide-stimulated RAW264.7 cells, indicating its role in modulating inflammatory responses . Cimifugin also interacts with cytokines such as tumor necrosis factor-α (TNF-α), interleukin-13 (IL-13), interleukin-31 (IL-31), and interleukin-33 (IL-33), reducing their levels in cell culture supernatants .

Cellular Effects

Cimifugin exerts various effects on different cell types and cellular processes. It has been shown to alleviate atopic dermatitis-like symptoms in mice by reducing keratinocyte hypertrophy and mast cell infiltration . Additionally, cimifugin influences cell signaling pathways by decreasing the secretion of inflammatory factors by T helper cells 2 and macrophages . This modulation of cell signaling pathways helps in reducing inflammation and improving skin conditions.

Molecular Mechanism

The molecular mechanism of cimifugin involves its interaction with specific biomolecules and enzymes. Cimifugin inhibits the release of nitric oxide by binding to and modulating the activity of enzymes involved in its production . It also reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-13, IL-31, and IL-33 by inhibiting their secretion from immune cells . These interactions contribute to its anti-inflammatory and immunomodulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cimifugin have been observed to change over time. Cimifugin has shown stability and maintained its therapeutic effects within a safe concentration range of up to 100 μmol·l−1 . Long-term studies have indicated that cimifugin can significantly inhibit the release of nitric oxide and reduce the levels of inflammatory cytokines over extended periods . These findings suggest that cimifugin has a sustained impact on cellular function and inflammation.

Dosage Effects in Animal Models

The effects of cimifugin vary with different dosages in animal models. In studies involving mice, cimifugin has been administered at high, medium, and low doses, showing a dose-dependent reduction in atopic dermatitis-like symptoms . High doses of cimifugin have been found to significantly inhibit the release of nitric oxide and reduce the levels of pro-inflammatory cytokines

Metabolic Pathways

Cimifugin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and immune responses. It modulates the activity of enzymes responsible for the production of nitric oxide and cytokines, thereby influencing metabolic flux and metabolite levels . These interactions contribute to its anti-inflammatory and immunomodulatory effects.

Transport and Distribution

Cimifugin is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in inflamed tissues, where it exerts its therapeutic effects . The localization and accumulation of cimifugin in target tissues enhance its efficacy in reducing inflammation and improving skin conditions.

Subcellular Localization

The subcellular localization of cimifugin plays a crucial role in its activity and function. Cimifugin has been found to localize in specific compartments and organelles within cells, where it interacts with target biomolecules and enzymes . These interactions are essential for its anti-inflammatory and immunomodulatory effects. Post-translational modifications and targeting signals may also influence the subcellular localization of cimifugin, directing it to specific sites of action.

化学反応の分析

反応の種類

シミフギンは、酸化反応、還元反応、置換反応などの様々な化学反応を起こします . これらの反応は、化合物の構造を修飾し、その薬理作用を強化するために不可欠です .

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、薬理活性が増強されたシミフギンの様々な誘導体です . これらの誘導体は、潜在的な治療用途について研究されています .

科学的研究への応用

シミフギンは、化学、生物学、医学、産業の分野で特に、幅広い科学的研究への応用があります .

特性

IUPAC Name

(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDBDSBKYKMRGZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331690
Record name Cimifugin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37921-38-3
Record name Cimifugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37921-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimifugin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimifugin
Reactant of Route 2
Reactant of Route 2
Cimifugin
Reactant of Route 3
Cimifugin
Reactant of Route 4
Cimifugin
Reactant of Route 5
Cimifugin
Reactant of Route 6
Cimifugin
Customer
Q & A

Q1: What is the primary mechanism of action of Cimifugin in relation to allergic inflammation?

A1: Cimifugin has been shown to alleviate allergic inflammation by targeting the chloroquine (CQ) receptor, MrgprA3, thereby interfering with histamine-independent itch signaling pathways. [] Additionally, Cimifugin can regulate tight junctions in epithelial cells, leading to a reduction in the production of key inflammatory cytokines like TSLP and IL-33. []

Q2: How does Cimifugin affect osteoclastogenesis and what are the downstream consequences?

A2: Cimifugin demonstrates a suppressive effect on osteoclastogenesis, the process of bone resorption by osteoclasts. It achieves this by inhibiting the phosphorylation of IκBα, a key regulator in the NF-κB signaling pathway. This inhibition ultimately leads to the prevention of osteoclast differentiation and bone resorption. []

Q3: What is the role of Cimifugin in ameliorating lipotoxicity-induced liver damage?

A3: Cimifugin exhibits protective effects against lipotoxicity-induced cell death and steatosis in hepatocytes. It achieves this by modulating the TLR4-regulated p38 MAPK and SIRT1 pathways, contributing to the mitigation of oxidative stress and mitochondrial damage within hepatocytes. []

Q4: How does Cimifugin exert its antinociceptive effects?

A4: Studies suggest that Cimifugin demonstrates potent antinociceptive activity by downregulating the expression of cyclooxygenase-2 (COX-2) in the spinal cord, ultimately reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). [] Additionally, intrathecal administration of Cimifugin has been shown to reduce pain responses in formalin-induced pain models. []

Q5: What is the molecular formula and weight of Cimifugin?

A5: The molecular formula of Cimifugin is C13H12O5, and its molecular weight is 248.23 g/mol. [, , ]

Q6: What spectroscopic techniques are typically employed to characterize Cimifugin?

A6: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural characterization and identification of Cimifugin. [, ]

Q7: Is there information available on the material compatibility and stability of Cimifugin under various conditions?

A7: The provided research papers primarily focus on the pharmacological activities and metabolic pathways of Cimifugin. Further investigations are required to comprehensively evaluate its material compatibility and stability profiles under diverse environmental conditions.

Q8: Does Cimifugin possess any known catalytic properties or have applications in catalysis?

A8: The available research primarily highlights the therapeutic potential of Cimifugin in addressing conditions like inflammation, pain, and osteolysis. Further investigations are necessary to determine any potential catalytic properties or applications in catalytic processes.

Q9: How do structural modifications of Cimifugin impact its biological activity?

A9: While specific studies exploring the structure-activity relationship of Cimifugin are limited in the provided data, it is known that the presence of the sugar moiety in prim-O-glucosylcimifugin influences its absorption and metabolism compared to its aglycone, Cimifugin. [, ] Further research is needed to determine the impact of specific structural modifications on its potency, selectivity, and other pharmacological properties.

Q10: What are the challenges associated with the stability and formulation of Cimifugin, and what strategies can be employed to address these challenges?

A10: The available research papers primarily focus on the pharmacological effects and metabolic pathways of Cimifugin, with limited information regarding its stability and formulation challenges. Further research is necessary to establish appropriate formulation strategies for enhancing its stability, solubility, and overall bioavailability.

Q11: Are there any specific SHE regulations or guidelines pertaining to the research, development, and manufacturing of Cimifugin?

A11: While the provided research papers do not explicitly mention specific SHE regulations for Cimifugin, it is crucial to adhere to all applicable regulations and guidelines established by relevant regulatory bodies, such as the FDA in the United States or the EMA in Europe, during all stages of its development and production.

Q12: How is Cimifugin absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12: Pharmacokinetic studies reveal that after oral administration of Saposhnikovia divaricata extract, Cimifugin exhibits a two-peak plasma concentration-time profile, suggesting a more complex absorption process compared to its administration as a pure compound. [] Metabolic studies have identified various phase I metabolites of Cimifugin in human liver microsomes, including products of hydroxylation, demethylation, and dehydrogenation reactions. [] O-glucuronidation is recognized as the major phase II metabolic pathway. [] Further research is needed to fully elucidate the specific transporters involved in its disposition.

Q13: Does the route of administration influence the pharmacokinetics of Cimifugin?

A13: Research indicates that the pharmacokinetic profile of Cimifugin differs between oral administration of the Saposhnikovia divaricata extract and the pure compound. [] The extract exhibits a two-peak plasma concentration-time curve, suggesting a potential role of other constituents in the extract influencing absorption. [] Intrathecal administration has also been investigated for its analgesic effects. []

Q14: How does prim-O-glucosylcimifugin differ from Cimifugin in terms of its pharmacokinetic properties?

A14: Prim-O-glucosylcimifugin, the glycosylated form of Cimifugin, undergoes significant biotransformation in the body. Studies indicate that it is primarily metabolized into Cimifugin and 5-O-methyvisammiol, with the latter exhibiting instability in liver tissue and plasma. [] The presence of the sugar moiety influences its absorption and metabolic pathways. [, ]

Q15: What in vitro and in vivo models are commonly used to evaluate the efficacy of Cimifugin?

A15: Researchers utilize a variety of models to investigate Cimifugin's therapeutic potential. In vitro studies often employ cell lines like RAW264.7 macrophages [] and HaCaT keratinocytes [] to assess its anti-inflammatory effects and impact on cellular pathways. Animal models, such as DNFB- or FITC-induced atopic dermatitis in mice, [] complete Freund's adjuvant-induced arthritis in rats, [] and Ti particle-induced murine calvarial osteolysis models, [] are utilized to evaluate its effects on allergic inflammation, pain, and bone resorption, respectively.

Q16: Is there any evidence of resistance development to Cimifugin's effects, and are there any known cross-resistances with other compounds?

A16: The provided research papers do not provide information regarding the development of resistance to Cimifugin. Further studies are needed to assess the potential for resistance emergence and any cross-resistance with existing therapeutics.

Q17: What is the safety profile of Cimifugin, and what are the potential long-term effects of its use?

A17: While Cimifugin exhibits promising therapeutic activities in various preclinical models, comprehensive toxicological studies are essential to evaluate its safety profile thoroughly. Long-term studies are crucial to assess its potential for chronic toxicity and identify any potential adverse effects associated with prolonged use.

Q18: Are there specific drug delivery systems or targeting strategies being explored to enhance the delivery of Cimifugin to its target tissues?

A18: The provided research papers primarily focus on the pharmacological activities and mechanisms of action of Cimifugin. Further research is required to explore targeted drug delivery strategies to enhance its therapeutic efficacy and potentially minimize off-target effects.

Q19: Are there any known biomarkers associated with Cimifugin's activity or response to treatment?

A19: Research on specific biomarkers for Cimifugin's efficacy or treatment response is currently limited. Identifying and validating reliable biomarkers would be beneficial in predicting treatment success, monitoring disease progression, and potentially personalizing therapeutic approaches.

Q20: What analytical techniques are employed for the characterization, quantification, and monitoring of Cimifugin in various matrices?

A20: Several analytical techniques are commonly employed in Cimifugin research:

    • HPLC with diode array detection (HPLC-DAD) is used for simultaneous determination of multiple chromones, including Cimifugin, in plant materials, extracts, and formulations. [, , ]
    • HPLC with ultraviolet (UV) detection is utilized for quantifying Cimifugin in various samples. [, , , ]
    • HPLC coupled with mass spectrometry (HPLC-MS) allows for sensitive identification and quantification of Cimifugin and its metabolites in biological samples. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。